molecular formula C16H13N3O4 B5761182 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5761182
M. Wt: 311.29 g/mol
InChI Key: XNMZGXRKRGCZKW-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, some studies suggest that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Other studies suggest that this compound may interact with specific receptors, such as the GABA-A receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antifungal activity against certain strains of fungi. In addition, this compound has been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has been shown to have potential applications in various scientific research fields, which makes it a useful tool for studying different biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its interactions with specific receptors, such as the GABA-A receptor, in more detail. Additionally, research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, efforts could be made to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis method of 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with 4-nitrobenzyl chloride in the presence of sodium hydride. This reaction leads to the formation of the intermediate, which is then treated with acetic anhydride to yield the final product. The yield of this synthesis method is around 70%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its antitumor, anti-inflammatory, and antifungal activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.

properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-11-2-4-12(5-3-11)16-17-15(23-18-16)10-22-14-8-6-13(7-9-14)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZGXRKRGCZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

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